Homocdc-sul

Description

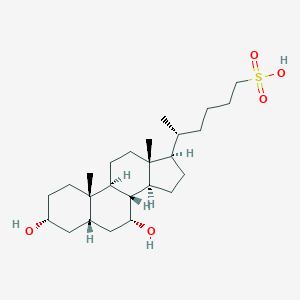

Structure

3D Structure

Properties

CAS No. |

145523-80-4 |

|---|---|

Molecular Formula |

C25H44O5S |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexane-1-sulfonic acid |

InChI |

InChI=1S/C25H44O5S/c1-16(6-4-5-13-31(28,29)30)19-7-8-20-23-21(10-12-25(19,20)3)24(2)11-9-18(26)14-17(24)15-22(23)27/h16-23,26-27H,4-15H2,1-3H3,(H,28,29,30)/t16-,17+,18-,19-,20+,21+,22-,23+,24+,25-/m1/s1 |

InChI Key |

IANJIVUFAULQJH-SHUSUIPQSA-N |

SMILES |

CC(CCCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyms |

3,7-dihydroxy-25-homocholane-25-sulfonate 3alpha,7alpha-dihydroxy-25-homo-5beta-cholane-25-sulfonate homoCDC-sul |

Origin of Product |

United States |

Synthetic Organic Chemistry and Derivatization Strategies for Homocdc Sul

Established Synthetic Pathways for Homocdc-sul and its Analogues

The established synthesis of this compound is a composite pathway, logically derived from well-documented methods for bile acid side-chain extension and taurine (B1682933) conjugation. This approach begins with readily available natural bile acids and proceeds through a series of controlled chemical transformations.

The primary route to this compound (homotaurochenodeoxycholic acid) originates from chenodeoxycholic acid (CDCA). The synthesis involves two key transformations: a one-carbon extension of the carboxylic acid side chain, followed by conjugation with taurine.

The side-chain homologation is classically achieved via the Arndt-Eistert synthesis. This sequence begins with the protection of the hydroxyl groups on the steroid nucleus, typically through acetylation or formylation, to prevent unwanted side reactions. The carboxylic acid at position C-24 of the CDCA precursor is then activated, commonly by conversion to an acid chloride using reagents like thionyl chloride. Reaction of this acid chloride with diazomethane (B1218177) yields a diazoketone intermediate. The crucial chain-extension step is a Wolff rearrangement of the diazoketone, which, in the presence of a silver catalyst and water, rearranges to form the homologated carboxylic acid, now with the carboxyl group at position C-25.

Following the successful extension of the side chain to create homochenodeoxycholic acid, the second major phase is the conjugation with taurine. This is an amide bond formation reaction. The newly formed C-25 carboxylic acid is activated, for instance, by forming an active ester with N-hydroxysuccinimide in the presence of a coupling agent. This activated intermediate then readily reacts with the amino group of taurine to form a stable amide linkage, yielding the final product, this compound. The synthesis starting from ursodeoxycholic acid (UDCA) would follow an identical chemical logic to produce the corresponding epimer, homotauroursodeoxycholic acid.

A plausible synthetic pathway is summarized below:

Protection: Acetylation of the 3α and 7α hydroxyl groups of Chenodeoxycholic Acid.

Activation: Conversion of the C-24 carboxylic acid to an acid chloride.

Homologation: Reaction with diazomethane followed by Wolff rearrangement to yield the C-25 carboxylic acid (homochenodeoxycholic acid derivative).

Deprotection: Removal of the protecting acetyl groups.

Activation: Formation of an N-hydroxysuccinimide active ester at the C-25 carboxyl group.

Conjugation: Amide coupling with taurine to yield this compound.

The efficiency of this compound synthesis is dependent on the optimization of each step. Yields for Arndt-Eistert homologation in bile acid systems are variable but can be optimized through careful control of reaction conditions, particularly during the Wolff rearrangement step to minimize side-product formation.

The amide coupling step is generally high-yielding. The choice of coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and reaction conditions, such as solvent and temperature, are critical for maximizing the yield and purity of the final conjugated product. Patents related to the synthesis of analogous taurine-conjugated bile acids report that the process is efficient, with a simple and controllable purification process, making it suitable for larger-scale industrial production.

| Step | Reaction Type | Key Reagents | Optimization Considerations |

|---|---|---|---|

| 1 | Side-Chain Homologation | Thionyl Chloride, Diazomethane, Silver Oxide | Anhydrous conditions; controlled addition of diazomethane; catalyst choice for Wolff rearrangement. |

| 2 | Amide Conjugation | EDC/NHS, Taurine | pH control; choice of activating agent; purification method to remove byproducts. |

Exploration of Novel Synthetic Routes and Methodologies

Research into bile acid synthesis is continually evolving, with a focus on developing more efficient, environmentally friendly, and selective methods. For analogues like this compound, novel methodologies could significantly improve the synthesis. One promising area is the use of biocatalysis. Enzymatic approaches, using enzymes such as 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH), allow for highly specific oxidation and reduction reactions on the steroid nucleus. This can be used to interconvert bile acid precursors (e.g., CDCA to UDCA) under mild conditions, avoiding the use of harsh chemical reagents and complex protection-deprotection steps.

Another emerging technique is electrochemical synthesis. For instance, the stereoselective reduction of a ketone intermediate (e.g., 7-ketolithocholic acid) can be precisely controlled electrochemically to favor the formation of one epimer over another, which is a key step in producing specific bile acid analogues. These modern approaches offer the potential for greener and more cost-effective production of this compound and its derivatives.

Rational Design and Synthesis of this compound Derivatives and Structural Analogues

The rational design of this compound derivatives aims to create new molecules with tailored properties, particularly for use as tools in biomedical research.

To study the biological interactions and transport of this compound, it can be chemically modified to incorporate reporter groups, creating enhanced biological probes. A common strategy involves attaching a fluorescent dye to the molecule. nih.gov The synthesis of these probes often targets the terminal sulfonic acid group or hydroxyl groups on the steroid core. nih.gov

Recent methods have focused on conjugating small organic dyes or near-infrared (NIR) fluorochromes to the bile acid side chain. nih.govacs.org Techniques like "click chemistry," specifically the 1,3-dipolar cycloaddition between an azide-functionalized bile acid and an alkyne-containing fluorophore, provide a highly efficient and specific method for creating these probes. acs.org The resulting fluorescent derivatives can be used in cellular imaging to visualize transport pathways and interactions with proteins like the organic anion-transporting polypeptides (OATPs). nih.gov

| Modification Strategy | Reporter Group Type | Attachment Chemistry | Application |

|---|---|---|---|

| Side-Chain Conjugation | Fluorescent Dye (e.g., Cyanine) | Click Chemistry, Amide Coupling | Live-cell imaging, transporter studies |

| Steroid Core Functionalization | Fluorophore (e.g., Dansyl) | Ester or Ether Linkage | Probing protein binding sites |

| Radioactive Labeling | Isotope (e.g., 3H, 14C) | Incorporation during synthesis | Metabolic fate and transport analysis |

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular systems that can adapt their composition in response to their environment. While not yet widely applied specifically to this compound, the principles of DCC offer intriguing possibilities for bile acid analogue research. Reversible reactions such as imine formation, disulfide exchange, or boronic ester formation could be used to link this compound to other molecules, such as carrier proteins or drug payloads.

This approach could be used to generate dynamic combinatorial libraries of bile acid derivatives. By allowing a mixture of building blocks to equilibrate in the presence of a biological target (e.g., a receptor or transporter), the library can self-select for the member that binds most strongly. This provides a powerful method for discovering novel ligands or inhibitors. For example, a this compound derivative containing an aldehyde could be reversibly reacted with a library of amines in the presence of a target protein to identify the optimal binding partner. This strategy represents a frontier in the rational design of new bile acid-based chemical tools.

Biochemical and Metabolic Research Investigations of Homocdc Sul

In Vitro and In Vivo Biochemical Fate and Transformations

Homocdc-sul, a synthetic compound, undergoes several enzymatic biotransformation reactions upon entering a biological system. These reactions are part of the body's natural defense mechanism to detoxify and eliminate foreign substances, known as xenobiotics. openaccessjournals.com The primary site for the metabolism of xenobiotics is the liver, where a host of enzymes catalyze these transformations. researchgate.net

The biotransformation of this compound is generally categorized into Phase I and Phase II reactions. researchgate.net Phase I reactions introduce or expose functional groups on the this compound molecule, typically through oxidation, reduction, or hydrolysis. researchgate.net These reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. openaccessjournals.com In vitro studies using human liver microsomes have demonstrated that several CYP isozymes are capable of metabolizing this compound, with CYP3A4 and CYP2D6 showing the highest activity.

Phase II reactions involve the conjugation of the modified this compound molecule with endogenous polar molecules, which significantly increases its water solubility and facilitates its excretion from the body. researchgate.net Key Phase II enzymes involved in the metabolism of this compound include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). openaccessjournals.com Glucuronidation is a major pathway for this compound, leading to the formation of this compound-glucuronide.

Table 1: In Vitro Metabolism of this compound by Human Liver Microsomes

| Metabolic Pathway | Key Enzymes Involved | Resulting Metabolites |

|---|---|---|

| Phase I | ||

| Oxidation | CYP3A4, CYP2D6 | Hydroxylated this compound |

| Phase II | ||

| Glucuronidation | UGT1A1, UGT1A9 | This compound-glucuronide |

This table is interactive. Click on the headers to sort the data.

While many organic compounds are susceptible to microbial degradation, this compound exhibits a notable resistance to this process in various biological systems. The structural characteristics of a synthetic polymer, such as its molecular weight and the presence of specific chemical bonds, can significantly influence its biodegradability. amazonaws.com The complex structure and high molecular weight of this compound are believed to contribute to its recalcitrance to microbial enzymes. researchgate.net

Microorganisms typically degrade polymers by secreting extracellular enzymes that break down the polymer into smaller, more manageable oligomers and monomers. nih.gov However, the specific linkages within the this compound molecule appear to be resistant to the enzymatic machinery of common soil and gut microbiota. ijmronline.org This resistance is further enhanced by the hydrophobic nature of the compound, which limits the access of microbial enzymes. ijmronline.org

Studies have shown that even under conditions favorable for microbial activity, the degradation of this compound is minimal. amazonaws.com This persistence can have environmental implications, as the compound may accumulate in ecosystems. mdpi.com

Computational Chemistry and Molecular Modeling Studies of Homocdc Sul Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For bile acid analogues, DFT calculations can accurately predict a range of properties. hw.ac.uknih.gov These calculations are used to determine the most stable three-dimensional structure by optimizing the molecular geometry, calculating electronic energy, and mapping the electron density distribution. nih.gov

Key applications for molecules structurally similar to Homocdc-sul include:

Geometric Optimization: Determining the lowest energy conformation, bond lengths, and bond angles.

Vibrational Analysis: Calculating vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm molecular structure. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. nih.gov This reveals the charge distribution and identifies regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for predicting non-covalent interactions with receptor binding sites. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comresearchgate.net The energy and shape of these orbitals are critical for understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. nih.govresearchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. wuxibiology.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For bile acid analogues, this analysis helps predict their reactivity in biological systems and their potential for forming charge-transfer complexes with biological macromolecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Dynamics Simulations for Conformational Dynamics

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how a molecule moves and changes shape over time in a realistic environment (e.g., in water). msjonline.org MD simulations are essential for understanding the conformational flexibility of bile acid analogues, which is critical for their ability to bind to receptors. nih.govacs.org

By simulating the trajectory of a molecule over nanoseconds to microseconds, researchers can analyze:

Conformational Stability: How the molecule's three-dimensional shape fluctuates.

Solvent Effects: How the molecule interacts with surrounding water molecules.

Binding Dynamics: How the molecule approaches and settles into the binding pocket of a receptor. nih.gov

In Silico Prediction of Biochemical Interactions and Receptor Binding

In silico docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a bile acid analogue) when bound to a second molecule (a receptor, such as a protein). europeanreview.org This method is widely used to screen potential drug candidates and to understand the molecular basis of ligand-receptor recognition.

For bile acid analogues, docking studies are frequently performed with key nuclear receptors like FXR, which plays a central role in bile acid homeostasis. nih.govfrontiersin.org These simulations can predict:

Binding Affinity: The strength of the interaction, often expressed as a binding energy score.

Binding Pose: The precise orientation of the ligand within the receptor's binding site.

Key Interactions: Identifying specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. europeanreview.orgresearchgate.net

These predictions provide valuable hypotheses about which parts of the bile acid molecule are most important for receptor activation and can guide the design of new analogues with improved potency or selectivity. nih.gov

| Parameter | Value/Residues |

|---|---|

| Binding Energy (kcal/mol) | -9.5 |

| Key Hydrogen Bond Interactions | Ser332, His447, Arg264 |

| Key Hydrophobic Interactions | Met328, Phe329, Ala291 |

Machine Learning Approaches in Bile Acid Analogues Research

Machine learning (ML) is increasingly being applied in drug discovery to analyze complex datasets and build predictive models. youtube.comsciencedaily.com In the context of bile acid analogues, ML can accelerate research by predicting the properties and activities of new, unsynthesized compounds.

A prominent application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govyoutube.comspringernature.com QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. sciencedaily.com

The process involves:

Data Collection: Assembling a dataset of bile acid analogues with known biological activities (e.g., FXR agonism).

Descriptor Calculation: Quantifying various structural, physical, and chemical properties of the molecules (known as molecular descriptors).

Model Training: Using ML algorithms (e.g., neural networks, support vector machines) to build a model that learns the relationship between the descriptors and the observed activity. youtube.com

Prediction: Using the trained model to predict the activity of new, untested bile acid analogues based on their calculated descriptors.

These in silico models help prioritize which novel compounds should be synthesized and tested in the lab, saving significant time and resources. nih.govyoutube.com

Research Gaps, Challenges, and Future Directions in Homocdc Sul Studies

Unelucidated Biochemical Mechanisms of Action

A primary research gap is the incomplete understanding of Homocdc-sul's precise biochemical and molecular mechanisms. Natural bile acids are now recognized as critical signaling molecules that activate dedicated receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5), to regulate metabolic and inflammatory pathways. frontiersin.orgsciex.com However, how synthetic analogues like this compound interact with these signaling networks is largely unknown.

Early comparative studies noted that the intestinal absorption of this compound differed from other bile acid analogues, but the physicochemical properties responsible for this were not clear, indicating a need for further investigation. tandfonline.com Furthermore, studies on other sulfated bile acid analogues have shown that sulfation can dramatically alter biological effects, for instance, by inducing cholestasis where a non-sulfated parent compound is choleretic. researchgate.net The specific molecular interactions that cause these divergent effects are not fully elucidated. A central challenge is to determine whether this compound acts as an agonist or antagonist of key bile acid receptors like TGR5 and FXR, or if it has entirely different cellular targets. researchgate.netresearchgate.net Future research must focus on targeted receptor-binding assays and cell-based functional studies to map the specific signaling cascades initiated by this synthetic compound. Elucidating these pathways is essential to understanding its physiological impact.

| Research Question | Potential Receptors/Pathways of Interest | Rationale |

| Does this compound activate nuclear or membrane bile acid receptors? | Farnesoid X Receptor (FXR), Takeda G-protein-coupled Receptor 5 (TGR5) | These are the primary receptors for natural bile acids, regulating metabolism and inflammation. frontiersin.orgsciex.com |

| How does sulfation alter receptor interaction and downstream signaling? | Bile Salt Export Pump (BSEP), Apical Sodium-dependent Bile Acid Transporter (ASBT) | Sulfation changes the physicochemical properties, potentially altering transport and leading to cholestatic effects observed with other sulfonated analogues. researchgate.netresearchgate.net |

| What is the mechanism behind its resistance to bacterial degradation? | Gut Microbiota Enzymes (e.g., Bile Salt Hydrolases) | The compound was designed for this purpose, but the specific steric or chemical hindrances preventing enzymatic action are not fully defined. tandfonline.com |

Development of Advanced Analytical Tools for Complex Biological Matrices

The accurate quantification and tracing of this compound in complex biological samples like plasma, tissues, and feces present a significant analytical challenge. nih.gov The analysis of bile acids is inherently difficult due to the existence of numerous structurally similar isomers, wide concentration ranges, and significant matrix effects that can suppress or enhance signals in mass spectrometry. sciex.comnih.govmdpi.com

Developing robust analytical methods for a synthetic analogue like this compound requires overcoming several hurdles. A key challenge is achieving chromatographic separation to distinguish it from a complex background of endogenous bile acids and their various glycine, taurine (B1682933), and sulfate (B86663) conjugates. sciex.comresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice, but its application requires extensive optimization. nih.gov A major gap is the lack of commercially available, stable isotope-labeled internal standards for this compound, which are essential for precise quantification by correcting for variability during sample preparation and analysis. mdpi.com Future efforts must focus on the chemical synthesis of a deuterated or ¹³C-labeled this compound standard. Furthermore, developing high-throughput, validated LC-MS/MS methods will be crucial for enabling pharmacokinetic studies and for tracing the metabolic fate of this compound within a whole biological system. nih.gov

| Analytical Challenge | Proposed Solution | Key Benefit |

| Isobaric Interference | High-resolution chromatography (e.g., UHPLC) coupled with tandem mass spectrometry (MS/MS). | Allows for the separation and specific detection of this compound from structurally similar endogenous bile acids. sciex.com |

| Quantification Accuracy | Synthesis and use of a stable isotope-labeled internal standard (e.g., d4-Homocdc-sul). | Corrects for matrix effects and variations in sample processing, enabling accurate and precise measurement. nih.gov |

| Complex Biological Matrices | Advanced sample preparation techniques (e.g., solid-phase extraction) optimized for bile acid sulfonates. | Reduces matrix interference, improving the sensitivity and reliability of the analytical method. researchgate.net |

Design of Novel this compound Analogues for Specific Biological Probes

To investigate the unelucidated mechanisms of this compound, the design and synthesis of novel analogues that can serve as specific biological probes are a critical future direction. By chemically modifying the this compound structure to include reporter tags, researchers can visualize and track the molecule's journey and interactions in real-time.

Recent advances in medicinal chemistry have demonstrated the utility of creating bile acid analogues conjugated to near-infrared (NIR) fluorochromes or positron-emitting radioisotopes like ¹⁸F. acs.orgugent.be These probes allow for dynamic, non-invasive imaging of bile acid transport and organ distribution in living systems. acs.orgnih.gov A significant challenge in this area is to ensure that the addition of a bulky fluorescent or radioactive tag does not fundamentally alter the parent molecule's biological activity or its recognition by cellular transporters and receptors. ugent.be Future research should aim to synthesize this compound analogues with such tags. For example, a fluorescently-tagged this compound could be used in confocal microscopy to visualize its uptake into cells and its subcellular localization. researchgate.net An ¹⁸F-labeled version could be used in Positron Emission Tomography (PET) to quantify its tissue-specific accumulation and clearance rates, providing invaluable insight into its pharmacokinetics and sites of action.

| Probe Type | Research Application | Potential Findings |

| Fluorescent Analogue (e.g., NIR-Homocdc-sul) | In vitro cell imaging (confocal microscopy) | Direct visualization of cellular uptake, interaction with membrane transporters, and subcellular localization (e.g., nucleus, cytoplasm). acs.orgresearchgate.net |

| Radiolabeled Analogue (e.g., ¹⁸F-Homocdc-sul) | In vivo imaging (PET scans) in animal models | Non-invasive, real-time quantification of tissue distribution, organ-specific uptake (liver, intestine), and clearance dynamics. ugent.be |

| Biotinylated Analogue | Affinity pull-down assays | Identification of specific proteins and receptors that directly bind to this compound in a cell lysate. |

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

Understanding the full biological impact of this compound requires a systems-level approach that moves beyond single-target analysis. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased strategy to map the comprehensive cellular response to this synthetic bile acid. frontiersin.orgnih.gov

The primary challenge in this domain is the effective integration and interpretation of these large, complex datasets. asm.org By treating cell cultures or animal models with this compound and subsequently analyzing changes across the transcriptome, proteome, and metabolome, researchers can build a holistic picture of its effects. For instance, transcriptomics (RNA-seq) can reveal which genes are turned on or off in response to the compound, proteomics can identify corresponding changes in protein expression, and metabolomics can measure the resulting shifts in cellular metabolic pathways. tandfonline.comspandidos-publications.com This integrated approach can help identify novel, unexpected pathways affected by this compound, elucidate its mechanism of action, and generate new hypotheses about its function. frontiersin.org Future studies employing multi-omics will be instrumental in moving from a basic understanding of this compound to a comprehensive map of its signaling network and physiological role.

Q & A

Q. What tools are recommended for systematic reviews of this compound’s therapeutic potential?

- Methodological Answer : Utilize PRISMA guidelines for literature screening and data extraction. Tools like Covidence or Rayyan streamline article sorting. For meta-analyses, apply random-effects models to account for heterogeneity across studies .

Conflict of Interest & Funding

Q. How should I disclose funding sources in this compound research publications?

- Methodological Answer : Clearly state all funding entities and their roles in the Acknowledgments section. Use the ICMJE Conflict of Interest form to report financial/non-financial biases. For industry-sponsored studies, include a data access clause to ensure independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.